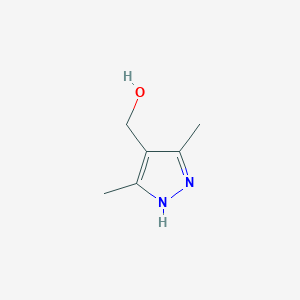

(3,5-dimethyl-1H-pyrazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

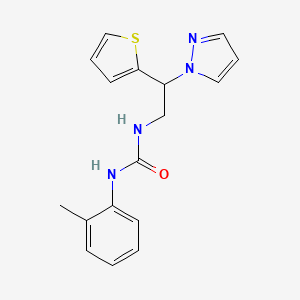

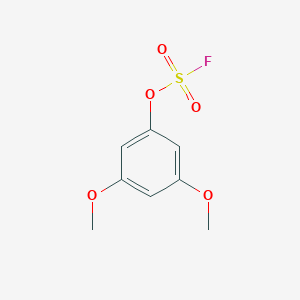

“(3,5-dimethyl-1H-pyrazol-4-yl)methanol” is an organic compound that is one of several isomeric derivatives of pyrazole that contain two methyl substituents . It has been used in the synthesis of pyrazole-based ligands, which have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Synthesis Analysis

The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis

The molecular formula of “this compound” is C6H10N2O . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis

The density of “this compound” is 1.1±0.1 g/cm3. Its boiling point is 220.7±28.0 °C at 760 mmHg . The compound is a white solid that dissolves well in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

- A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, and found them to exhibit significant in vitro antimicrobial and anticancer activities, with some compounds showing higher anticancer activity than the reference drug doxorubicin Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Synthesis of Amino Esters

- Mabrouk et al. (2020) developed an eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives using (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These derivatives showed potential as active biomolecules Mabrouk, E., Arrousse, N., Korchi, A., Lachgar, M., Oubair, A., Elachqar, A., Jabha, M., Lachkar, M., El Hajjaji, F., Rais, Z., Taleb, M..

Synthesis of Tetradentate Pyrazoly Compounds

- Abrigach et al. (2016) synthesized a library of N,N,N',N' -tetradentate pyrazoly compounds containing a pyrazole moiety from (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These compounds specifically acted as antifungal agents and lacked antibacterial activity Abrigach, F., Bouchal, B., Riant, O., Macé, Y., Takfaoui, A., Radi, S., Oussaid, A., Bellaoui, M., Touzani, R..

Liquid-Liquid Extraction of Metal Ions

- Lamsayah et al. (2015) prepared bidentate pyrazole ligands using (3,5-dimethyl-1H-pyrazol-1-yl)methanol and demonstrated their high extraction affinity toward iron and cadmium in liquid-liquid extraction Lamsayah, M., Khoutoul, M., Takfaoui, A., Abrigach, F., Oussaid, A., Touzani, R..

Synthesis of Pyrazolyl Carboxylic α-Amino Esters

- A research study by Mabrouk et al. (2020) involved the computational and experimental synthesis of pyrazolyl α-amino esters derivatives using (3,5-dimethyl-1H-pyrazol-1-yl)methanol. The study aimed to develop an efficient synthesis method for these compounds, which have potential applications as active biomolecules Mabrouk, E., Arrousse, N., Korchi, A., Lachgar, M., Oubair, A., Elachqar, A., Jabha, M., Lachkar, M., El Hajjaji, F., Rais, Z., Taleb, M..

Synthesis of Novel Pyrazole Derivatives

- Hafez et al. (2016) synthesized a series of novel pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)methanone. These compounds exhibited significant antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Applications in Antimicrobial and Antifungal Activities

- A study by Abrigach et al. (2016) focused on the synthesis of tetradentate pyrazoly compounds from (3,5-dimethyl-1H-pyrazol-1-yl)methanol. These compounds exhibited specific antifungal properties, demonstrating their potential in combating fungal infections Abrigach, F., Bouchal, B., Riant, O., Macé, Y., Takfaoui, A., Radi, S., Oussaid, A., Bellaoui, M., Touzani, R..

Anticancer and Antimicrobial Agents

- Novel pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)methanone were synthesized by Hafez et al. (2016), demonstrating higher anticancer activity than doxorubicin and good antimicrobial activity. This research highlights the potential of these compounds in developing new anticancer and antimicrobial agents Hafez, H., El-Gazzar, A. R. B. A., Al-Hussain, S..

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include (3,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects .

Mode of Action

It is suggested that the compound may interact with its targets through strong h-bonding interactions .

Biochemical Pathways

It is known that pyrazole derivatives can have significant impacts on various biochemical pathways .

Result of Action

Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .

Zukünftige Richtungen

The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Studies on ligands have gained tremendous attention for decades due to the fact that ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHDDNSNRITNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)